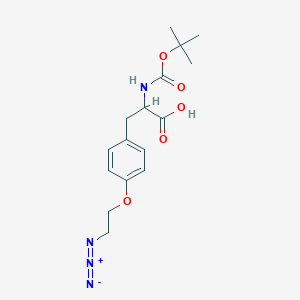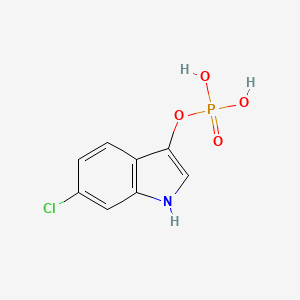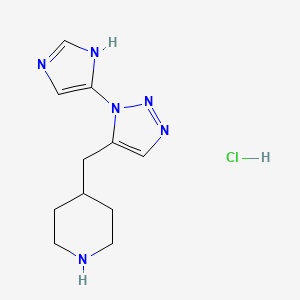
Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate is a synthetic organic compound with the molecular formula C21H23F2NO3 It is characterized by a pyrrolidine ring substituted with a benzyl group and a difluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with benzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethyl 4-chloro-3-oxobutanoate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The difluoromethoxy group enhances its binding affinity and specificity towards certain targets, while the pyrrolidine ring contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidine-3-carboxylate
- Ethyl 1-benzyl-4-(4-(methoxy)phenyl)pyrrolidine-3-carboxylate
- Ethyl 1-benzyl-4-(4-(fluoromethoxy)phenyl)pyrrolidine-3-carboxylate
Uniqueness
Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more selective in its interactions with biological targets compared to its analogs with different substituents .
Properties
Molecular Formula |
C21H23F2NO3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-[4-(difluoromethoxy)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H23F2NO3/c1-2-26-20(25)19-14-24(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(11-9-16)27-21(22)23/h3-11,18-19,21H,2,12-14H2,1H3 |
InChI Key |
XFDRDJRVXYPGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)OC(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


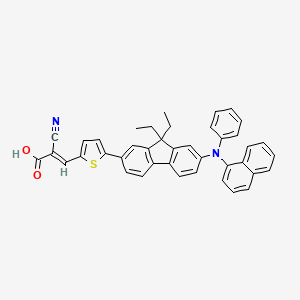
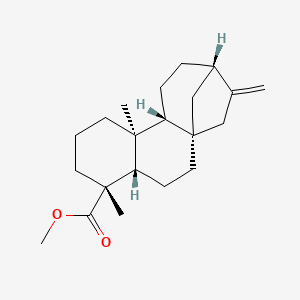
![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)


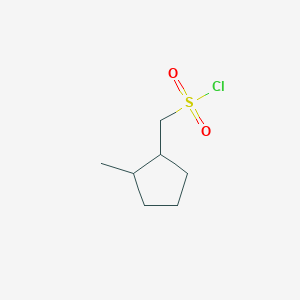
![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)
